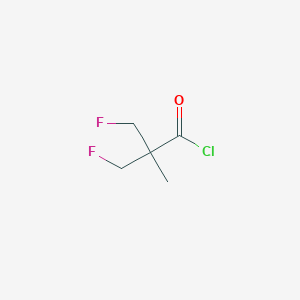
8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1,6-dihydroxynaphthalene using a palladium or platinum catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Esters or ethers depending on the substituent introduced.
科学的研究の応用
8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with various receptors and enzymes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: Similar in structure but with additional methyl and isopropyl groups.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-: Another naphthalene derivative with different substituents.
Uniqueness
8a-methyl-1,2,3,4,6,7,8,8a-octahydro-1,6-naphthalenediol is unique due to its specific substitution pattern and the presence of two hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
100052-83-3 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
8a-methyl-2,3,4,6,7,8-hexahydro-1H-naphthalene-1,6-diol |
InChI |
InChI=1S/C11H18O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7,9-10,12-13H,2-6H2,1H3 |
InChIキー |
GEMVWTFQNXYPRO-UHFFFAOYSA-N |
SMILES |
CC12CCC(C=C1CCCC2O)O |
正規SMILES |
CC12CCC(C=C1CCCC2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl[(propan-2-yl)oxy]silane](/img/structure/B3044337.png)

![7-(chloromethyl)-3-(4-chlorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3044340.png)


![Silane, [bromo[[(trimethylsilyl)methyl]thio]methyl]trimethyl-](/img/structure/B3044345.png)
![3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl-](/img/structure/B3044346.png)


![1(3H)-Isobenzofuranone, 3-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B3044355.png)


